molecular formula C22H24N4O5 B2598621 N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005303-65-0

N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2598621
CAS No.: 1005303-65-0
M. Wt: 424.457
InChI Key: SLEMDFOOTIBSBJ-UHFFFAOYSA-N
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Description

The compound “N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide” is a pyrido[2,3-d]pyrimidine derivative featuring a 1,2-dihydropyrimidine core with multiple substituents. Key structural attributes include:

  • Pyrido[2,3-d]pyrimidine core: A bicyclic system fused with pyridine and pyrimidine rings, providing a planar structure conducive to interactions with biological targets such as kinases or enzymes.
  • Substituents:
    • 5-Ethoxy and 6-ethyl groups: These alkyl/ether moieties enhance lipophilicity and influence steric interactions in binding pockets.
    • 1-Methyl group: A small alkyl substituent that may stabilize the tautomeric form of the pyrimidine ring.
    • 4-Acetylphenyl acetamide side chain: The acetamide linkage connects the core to a 4-acetylphenyl group, which could facilitate hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-5-14-11-23-20-18(19(14)31-6-2)21(29)26(22(30)25(20)4)12-17(28)24-16-9-7-15(8-10-16)13(3)27/h7-11H,5-6,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEMDFOOTIBSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted pyrimidine and an appropriate aldehyde or ketone, the core structure can be formed through a condensation reaction.

    Introduction of the Ethoxy and Ethyl Groups: These groups can be introduced via alkylation reactions. Ethylation and ethoxylation can be achieved using ethyl halides and ethoxy reagents in the presence of a base.

    Attachment of the Acetylphenyl Group: This step involves the acylation of the intermediate compound with 4-acetylphenyl chloride or a similar reagent under Friedel-Crafts acylation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in cell biology and biochemistry.

    Medicine: Due to its structural features, it could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: It might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds with a pyrido[2,3-d]pyrimidine core can interact with various enzymes or receptors, inhibiting or modulating their activity. The acetylphenyl group might enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Pyrido-Thieno-Pyrimidine Derivatives

Example: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()

  • Core: Pyrido-thieno-pyrimidine (thieno ring replaces pyrido ring in the target compound).
  • Substituents: 7-Methyl, phenylamino, and acetamide groups.
  • Key Differences: The thieno ring introduces sulfur, which may alter electronic properties and solubility compared to the ethoxy/ethyl-substituted pyrido core in the target compound.

Pyrimidin-2-ylthio Derivatives

Example: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ()

  • Core : Pyrimidin-2-ylthio with a thioether linkage.
  • Substituents: 4-Methyl and phenoxy-phenyl groups.

Imidazo-Pyridine Acetamides

Example : 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide ()

  • Core : Imidazo[1,2-a]pyridine (a five-membered imidazole fused with pyridine).
  • Substituents : Methyl and 4-methylphenyl groups.
  • Key Differences : The imidazole ring introduces basic nitrogen atoms, which could enhance protonation-dependent binding interactions.

Physicochemical Properties

Compound Class Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound Pyrido[2,3-d]pyrimidine 5-Ethoxy, 6-ethyl, 1-methyl, 4-acetylphenyl Not reported Not reported Not reported
Pyrido-Thieno-Pyrimidine () Pyrido-thieno-pyrimidine 7-Methyl, phenylamino, acetamide 143–145 73 IR: 1,730 (C=O), 1,690 (C=O); NMR: δ 2.10 (COCH3)
Pyrimidin-2-ylthio () Pyrimidin-2-ylthio 4-Methyl, phenoxy-phenyl 224–226 60 NMR: δ 12.45 (NH), 4.08 (SCH2)
Imidazo-Pyridine () Imidazo[1,2-a]pyridine 6-Methyl, 4-methylphenyl Not reported Not reported Not reported
  • Melting Points: The pyrimidin-2-ylthio derivative (224–226°C) has a significantly higher melting point than the pyrido-thieno-pyrimidine analogue (143–145°C), likely due to stronger intermolecular interactions from the thioether and phenoxy groups .
  • Synthesis Yields: The pyrido-thieno-pyrimidine derivative was synthesized in 73% yield via acetylation , whereas the pyrimidin-2-ylthio compound had a lower yield (60%), possibly due to the complexity of thioether formation .

Research Findings and Implications

  • The 4-acetylphenyl group could enhance target affinity through hydrogen bonding (acetyl carbonyl) relative to phenyl or phenoxy groups in other compounds .
  • Core Modifications: Replacing the pyrido ring with a thieno ring (as in ) introduces sulfur, which may alter metabolic stability or electronic properties.

Biological Activity

N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The chemical structure of the compound is characterized by a complex framework that includes an acetylphenyl group and a pyrido-pyrimidine moiety. The structural formula can be represented as follows:

N 4 acetylphenyl 2 5 ethoxy 6 ethyl 1 methyl 2 4 dioxo 1 2 dihydropyrido 2 3 d pyrimidin 3 4H yl acetamide\text{N 4 acetylphenyl 2 5 ethoxy 6 ethyl 1 methyl 2 4 dioxo 1 2 dihydropyrido 2 3 d pyrimidin 3 4H yl acetamide}

Biological Activity Overview

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Key areas of interest include:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM, and against breast cancer (T47D) with IC50 values of 43.4 μM and 27.3 μM for different derivatives .
  • Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which are essential for mitigating oxidative stress in cells. This property is crucial for its potential therapeutic applications in diseases characterized by oxidative damage.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on key metabolic enzymes such as acetylcholinesterase (AChE), which suggests potential applications in treating neurological disorders .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds featuring the pyrido-pyrimidine structure:

Study 1: Anticancer Efficacy

A study investigated the effects of related pyrido-pyrimidine derivatives on cancer cell lines. The results indicated that modifications to the ethoxy and acetyl groups significantly influenced anticancer activity. The most potent derivatives were identified as having dual mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant properties, compounds similar to this compound exhibited considerable scavenging activity against free radicals in various assays, indicating their potential for use in formulations aimed at reducing oxidative stress .

Data Table: Biological Activity Summary

Biological ActivityMechanism/EffectReference
AnticancerCytotoxicity against HCT-116
IC50 = 6.2 μM
Cytotoxicity against T47D
IC50 = 27.3 μM
AntioxidantFree radical scavenging
Enzyme InhibitionAChE inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

  • Methodological Answer : The synthesis of structurally analogous pyrido[2,3-d]pyrimidinone derivatives typically involves multi-step procedures, including:
  • Step 1 : Condensation of substituted pyrimidine precursors with acetamide derivatives under reflux in aprotic solvents (e.g., DMF or DCM) .
  • Step 2 : Alkylation or ethoxylation at the 5- and 6-positions using ethyl bromide or ethoxide reagents, requiring precise pH and temperature control (60–80°C) to avoid side reactions .
  • Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
    Key Considerations : Monitor reaction progress using TLC and optimize solvent polarity to enhance yield (reported yields: 50–70%) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirm substituent positions (e.g., acetylphenyl protons at δ 2.03 ppm, pyrimidine protons at δ 7.5–8.5 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detect impurities .
  • Elemental Analysis : Ensure ≤0.4% deviation from calculated C/H/N/O ratios .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer :
  • Polar solvents : DMSO or DMF for initial dissolution (≥10 mM stock solutions) .
  • Aqueous buffers : Test stability in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, using HPLC to track degradation .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activity data for pyrido[2,3-d]pyrimidinone derivatives?

  • Methodological Answer :
  • Hypothesis Testing : Compare activity across standardized assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target-specific effects .
  • Dose-Response Studies : Use IC50/EC50 curves with positive controls (e.g., staurosporine for kinase assays) to validate potency thresholds .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., ethoxy → methoxy) and evaluate SAR trends .

Q. What computational and experimental strategies elucidate the compound’s reaction mechanisms (e.g., oxidation, ring-opening)?

  • Methodological Answer :
  • DFT Calculations : Model transition states for key reactions (e.g., ethoxylation) using Gaussian or ORCA software .
  • Isotopic Labeling : Track oxygen incorporation during oxidation using 18O-labeled reagents and analyze via mass spectrometry .
  • Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps .

Q. How to address discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • COSY/NOESY : Resolve overlapping proton signals and confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., compare with PubChem CIF files) .

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